molecular formula C28H28N4O5S B2667288 N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide CAS No. 1115324-25-8

N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2667288
CAS No.: 1115324-25-8
M. Wt: 532.62
InChI Key: ACFCTSFPXJJUPK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a benzoyl chloride derivative with an amine under basic conditions.

    Final Coupling Reaction: The final step involves coupling the quinazolinone core with the methoxyphenyl and benzamide moieties using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the benzamide moiety using suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents, which may exhibit different biological activities and chemical reactivities.

    Benzamide Derivatives: Compounds with a benzamide moiety but different core structures, which may have different therapeutic applications.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group but different core structures, which may have different chemical properties and applications.

Properties

IUPAC Name

4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5S/c1-36-16-15-29-26(34)20-13-11-19(12-14-20)17-32-27(35)21-7-3-4-8-22(21)31-28(32)38-18-25(33)30-23-9-5-6-10-24(23)37-2/h3-14H,15-18H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFCTSFPXJJUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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